molecular formula C15H11N3 B14240295 5-Methyl-6H-pyridazino[4,5-B]carbazole CAS No. 213605-02-8

5-Methyl-6H-pyridazino[4,5-B]carbazole

Cat. No.: B14240295
CAS No.: 213605-02-8
M. Wt: 233.27 g/mol
InChI Key: NNKLSCAOHCHLBV-UHFFFAOYSA-N
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Description

5-Methyl-6H-pyridazino[4,5-b]carbazole is a synthetic tetracyclic compound of significant interest in medicinal chemistry and anticancer research. It was specifically designed as a 3-aza bioisostere of the antitumor natural product olivacine, a pyrido[4,3-b]carbazole alkaloid known for its potent biological activity . This strategic replacement of the pyridine ring with a pyridazine ring in the tetracyclic scaffold aims to modulate the compound's properties and explore new structure-activity relationships . The core pyridazino[4,5-b]carbazole structure serves as a versatile building block for further chemical functionalization. Research demonstrates that the aldehyde derivative at the 1-position can be efficiently synthesized and subsequently transformed into other valuable groups, such as a carbonitrile, with excellent yield . This synthetic flexibility allows for the generation of diverse compound libraries for biological screening. The primary research value of this compound and its derivatives lies in their potential as antitumor agents. Their mechanism of action is believed to be similar to that of olivacine and the related alkaloid ellipticine, which involves DNA intercalation and inhibition of the enzyme topoisomerase II, leading to disrupted DNA replication and apoptosis in cancer cells . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

CAS No.

213605-02-8

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

5-methyl-3H-pyridazino[4,5-b]carbazole

InChI

InChI=1S/C15H11N3/c1-9-13-8-17-16-7-10(13)6-12-11-4-2-3-5-14(11)18-15(9)12/h2-8,17H,1H3

InChI Key

NNKLSCAOHCHLBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC=CC3=N2)C=C4C1=CNN=C4

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 6h Pyridazino 4,5 B Carbazole and Its Derivatives

Established Synthetic Pathways to the Pyridazino[4,5-b]carbazole Core

The construction of the core pyridazino[4,5-b]carbazole structure can be achieved through several strategic approaches. These methods generally involve either forming the pyridazine (B1198779) ring onto a pre-existing carbazole (B46965) molecule or constructing the carbazole and pyridazine rings in a concerted or sequential manner.

A primary strategy for synthesizing the pyridazino[4,5-b]carbazole core involves the use of appropriately substituted carbazoles as starting materials. This approach leverages the stability of the carbazole nucleus and builds the pyridazine ring onto it.

A key method is the cyclization reaction of hydrazine (B178648) with carbazole-2,3-methyl dicarboxylates. nih.gov This reaction proceeds to form 1,4-dioxo-1,2,3,4-tetrahydropyridazino[4,5-b]carbazoles, which are crucial intermediates for further derivatization. nih.gov The carbazole precursors themselves can be synthesized through various established methods, including palladium-catalyzed cyclization of N-arylated o-iodoanilines, rhodium-catalyzed reactions of biaryl azides, or electrochemical dehydrogenative coupling. nih.govnih.govorganic-chemistry.orgnih.gov

The general scheme for this cyclization is as follows:

Step 1: Preparation of Carbazole Precursor: A substituted carbazole bearing dicarboxylate esters at the 2 and 3 positions is synthesized.

Step 2: Cyclization with Hydrazine: The carbazole-2,3-dicarboxylate is reacted with hydrazine hydrate, leading to a double condensation and cyclization to form the pyridazinedione ring fused to the carbazole.

This pathway provides a reliable route to the tetracyclic core, which can then be further modified.

Condensation reactions are fundamental to the formation of the pyridazine ring within the target scaffold. The most common application of this reaction type in this context is the condensation of a 1,4-dicarbonyl compound with hydrazine. asianpubs.org In the synthesis of pyridazino[4,5-b]carbazoles, the 1,4-dicarbonyl functionality is typically present on the carbazole precursor, as seen in the reaction of carbazole-2,3-dicarboxylates with hydrazine. nih.gov

Another notable example involves the synthesis of 2,3-dihydro-2-phenyl-6H-pyridazino[4,5-b]carbazole-1,4-dione, which serves as a versatile intermediate. researchgate.net This key reaction demonstrates the power of condensation to build the core structure, which can then be derivatized by introducing various functional groups. researchgate.net The general principle relies on the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons, followed by dehydration to form the stable heterocyclic ring.

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, offers an elegant pathway to the pyridazino[4,5-b]carbazole system. metu.edu.trmetu.edu.tr This strategy involves a [4+2] cycloaddition between a diene and a dienophile to construct a portion of the final ring system.

A specific application of this method uses an indole-derived diene, such as a pyrano[3,4-b]indol-3(9H)-one, which reacts with an electron-deficient pyridazinone that acts as the dienophile. clockss.orgcapes.gov.br This thermally induced cycloaddition reaction affords isomeric pyridazino[4,5-b]carbazolones. The product ratio is often dependent on the substitution pattern of the diene. capes.gov.br This approach is particularly valuable as it constructs the carbazole and pyridazine components in a single, convergent step.

Table 1: Diels-Alder Reaction for Pyridazino[4,5-b]carbazole Synthesis

Diene ComponentDienophile ComponentProduct TypeReference
Pyrano[3,4-b]indol-3(9H)-ones5-Ethanesulfonyl-2-methylpyridazin-3(2H)-onePyridazino[4,5-b]carbazolones clockss.org, capes.gov.br

Oxidation reactions play a crucial role in both the synthesis of the aromatic carbazole core and the introduction of specific functional groups. Following cyclization reactions that may produce partially saturated rings, such as dihydropyridazines, an oxidation step is often necessary to achieve the final aromatic system. asianpubs.org

Furthermore, oxidation is a key method for functionalizing the pre-formed pyridazino[4,5-b]carbazole skeleton. A prominent example is the synthesis of 5-methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbaldehyde. mdpi.comresearchgate.net This compound is prepared by the selective oxidation of the corresponding 1-hydroxymethyl precursor. The reaction is efficiently carried out using a hypervalent iodine reagent, which allows for the introduction of a reactive aldehyde group onto the tetracyclic system. mdpi.comresearchgate.net This aldehyde can then serve as a handle for further synthetic transformations.

Once the core pyridazino[4,5-b]carbazole structure is formed, nucleophilic displacement reactions on halogenated derivatives provide a powerful means for introducing a wide range of functional groups. A common strategy begins with the 1,4-dioxo-1,2,3,4-tetrahydropyridazino[4,5-b]carbazoles obtained from cyclization reactions. nih.gov

These dioxo intermediates can be converted to 1,4-dichloropyridazino[4,5-b]carbazoles through a chlorodehydroxylation reaction, for instance, using phosphoryl chloride (POCl₃). nih.govresearchgate.net The chlorine atoms at the 1 and 4 positions are then susceptible to nucleophilic substitution by various nucleophiles, such as alkoxides, to yield 1,4-dialkoxy derivatives. nih.gov Similarly, reaction with amines like hydrazine can lead to hydrazino-substituted products, which are themselves useful for further heterocyclization reactions. mdpi.com

Reductive dehalogenation offers another strategic pathway. For instance, a chlorine atom on the pyridazinoindole ring system can be removed via reduction, a reaction that has been demonstrated using sodium borohydride (B1222165) (NaBH₄) in related systems. mdpi.com This allows for the selective removal of halogen atoms that may have been used as activating groups or placeholders during the synthesis.

Table 2: Nucleophilic Displacement on Chloropyridazino[4,5-b]indoles

SubstrateNucleophileProductReference
1,4-Dichloropyridazino[4,5-b]carbazolesAlkoxides (e.g., NaOMe)1,4-Dialkoxy pyridazino[4,5-b]carbazoles nih.gov
1-Chloro-4-methyl-5H-pyridazino[4,5-b]indoleHydrazine Hydrate1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole mdpi.com
1,4-Dichloro-5H-pyridazino[4,5-b]indoleAmines (e.g., Benzylamine)1,4-Diamino-substituted pyridazino[4,5-b]indoles researchgate.net

Synthesis of Specific 5-Methyl-6H-pyridazino[4,5-B]carbazole Derivatives

The synthesis of specific derivatives, particularly those with a methyl group at the 5-position, builds upon the methodologies established for the core structure. These syntheses often involve late-stage functionalization of a methylated pyridazino[4,5-b]carbazole intermediate.

A well-documented example is the synthesis of 5-methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbonitrile . mdpi.comresearchgate.net The synthesis begins with the corresponding 1-hydroxymethyl precursor, which is oxidized to 5-methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbaldehyde. mdpi.comresearchgate.net The resulting aldehyde is then converted to the nitrile. This transformation is achieved by treating the aldehyde with hydroxylamine (B1172632) hydrochloride in formic acid. The reaction proceeds through an intermediate oxime, which dehydrates under the reaction conditions to yield the final carbonitrile in excellent yield. mdpi.comresearchgate.net

Another important class of derivatives is synthesized from 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole . This intermediate, prepared by the hydrazinolysis of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole under an inert atmosphere, is a versatile building block. mdpi.com It can be smoothly converted into various fused heterocyclic systems. For example, reaction with orthoesters or carboxylic acids leads to the formation of clockss.orgcapes.gov.brmdpi.com-triazolo[4',3':1,6]pyridazino[4,5-b]indoles, demonstrating a powerful method for elaborating the core structure. mdpi.com

General Synthetic Methodological Developments Applicable to Pyridazino[4,5-b]carbazoles

The synthesis of the tetracyclic pyridazino[4,5-b]carbazole ring system is a complex undertaking that relies on the sequential or convergent assembly of the constituent carbazole and pyridazine rings. Methodologies generally focus on either constructing the pyridazine ring onto a pre-existing carbazole core or building the carbazole unit from a pyridazino-indole intermediate. The development of these synthetic routes is crucial, as derivatives of this heterocyclic system are investigated for a range of potential biological activities. nih.govresearchgate.net

A foundational approach to this class of compounds involves the cyclization reaction of hydrazine with suitably functionalized carbazole precursors. nih.gov For instance, the reaction of hydrazine with carbazole-2,3-methyl dicarboxylates leads to the formation of 1,4-dioxo-1,2,3,4-tetrahydropyridazino[4,5-b]carbazoles. nih.gov This intermediate serves as a versatile platform for further derivatization. Through chlorodehydroxylation, the dioxo species can be converted into 1,4-dichloropyridazino[4,5-b]carbazoles, which are reactive intermediates for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as alkoxy moieties. nih.gov

Another significant strategy for constructing the pyridazino[4,5-b]indole core, which is central to the target scaffold, is the inverse-electron-demand Diels-Alder reaction. researchgate.net This method involves the [4+2] cycloaddition of an indole (B1671886) derivative, acting as the dienophile, with a highly electron-deficient tetrazine, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. researchgate.net This reaction efficiently assembles the fused pyridazine and indole rings.

Modern synthetic organic chemistry has introduced more sophisticated methods for carbazole synthesis, many of which utilize palladium catalysis. These methods offer high efficiency and functional group tolerance. organic-chemistry.org Palladium-catalyzed reactions, such as tandem C-H functionalization and C-N bond formation, have been developed for the assembly of unsymmetrical carbazoles from biaryl amide substrates. nih.gov Other palladium-catalyzed approaches include the direct coupling of aryl triflates and anilines in a one-pot N-arylation and oxidative biaryl coupling sequence. acs.org The utility of these palladium-catalyzed reactions is highlighted by their ability to accommodate a variety of functional groups, which is essential for creating a diverse library of derivatives. nih.govnih.gov

A specific example illustrating the derivatization of the fully formed tetracyclic system is the synthesis of 5-methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbonitrile. mdpi.comresearchgate.net This compound was prepared in high yield from its corresponding carbaldehyde precursor, 5-methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbaldehyde, by treatment with hydroxylamine hydrochloride in formic acid. mdpi.com This transformation demonstrates the feasibility of functional group manipulation at position 1 of the ring system, providing a route to further derivatives.

The following tables summarize key findings from research into the synthesis of the carbazole and pyridazino[4,5-b]carbazole systems, detailing the reaction conditions and outcomes.

Table 1: Palladium-Catalyzed Cyclization for Carbazole Synthesis This table illustrates the conditions for the conversion of 2-acetaminobiphenyl to N-acetylcarbazole, a key step in forming the carbazole core.

EntryCatalyst (mol%)Co-oxidant (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Cu(OAc)₂ (1)Toluene12024~100
2Pd(OAc)₂ (stoichiometric)NoneToluene12024~100
Data sourced from a study on palladium-catalyzed C-H functionalization and C-N bond formation. nih.gov

Table 2: Synthesis of 9-Phenyl-9H-carbazole via Pd-catalyzed Amination This table details the optimization of ligand and solvent for the palladium-catalyzed synthesis of an N-arylated carbazole from a cyclic iodonium (B1229267) salt and aniline.

EntryPhosphine Ligand (10 mol%)SolventBaseYield (%)
1XantphosTolueneCs₂CO₃46
2t-Bu-XantphosTolueneCs₂CO₃37
3Xantphosp-XyleneCs₂CO₃46
4XantphosDMECs₂CO₃43
Data sourced from a study on the direct synthesis of N-arylated carbazoles. beilstein-journals.org

Table 3: Synthesis of 5-Methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbonitrile This table outlines the reactants and conditions for the conversion of an aldehyde to a nitrile on the pyridazino[4,5-b]carbazole scaffold.

Starting MaterialReagentSolventCatalystYield
5-Methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbaldehydeHydroxylamine hydrochlorideFormic AcidSulfuric Acid (conc.)Excellent
Data sourced from a study on the functionalization of the pyridazino[4,5-b]carbazole system. mdpi.com

Spectroscopic and Structural Elucidation Studies of 5 Methyl 6h Pyridazino 4,5 B Carbazole

Elemental Analysis for Compositional VerificationNo published elemental analysis data (e.g., calculated vs. found percentages of C, H, N) for this compound were found.

Analysis of 5-Methyl-6H-pyridazino[4,5-B]carbazole: Single Crystal X-ray Diffraction Data Unavailable

A thorough search of scientific literature and crystallographic databases reveals a notable absence of single crystal X-ray diffraction data for the specific chemical compound this compound. This critical technique, which provides the most definitive evidence for a molecule's three-dimensional geometry and crystal packing, has not been publicly reported for this particular carbazole (B46965) derivative.

While research exists on structurally related compounds, such as 5-Methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-b]carbazole-1-carbaldehyde and its corresponding carbonitrile derivative, this information is not directly applicable to the parent compound . The presence of additional functional groups, such as an oxo group on the pyridazino ring and a carbaldehyde or carbonitrile substituent, significantly alters the electronic and steric properties of the molecule. These differences would lead to distinct bond lengths, bond angles, and intermolecular interactions, rendering a direct comparison or extrapolation of crystallographic data inappropriate and scientifically unsound.

The definitive elucidation of the molecular geometry of this compound, including precise bond lengths, bond angles, and the planarity of the fused ring system, therefore remains undetermined in the absence of a single crystal X-ray diffraction study. Such an analysis would be required to provide the foundational data for the tables and detailed research findings requested for this section.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Biological Potency

The introduction of various substituents onto the pyridazinocarbazole core has profound effects on its biological profile. The nature, position, and steric and electronic properties of these substituents are critical determinants of efficacy.

The placement of halogen and alkyl groups on the carbazole (B46965) or pyridazine (B1198779) rings can significantly alter the biological activity of the compounds. Strategic positioning of these substituents can lead to enhanced potency or, conversely, a complete loss of activity.

Research into N-thioalkylcarbazole derivatives has highlighted the critical role of substituent positioning. For instance, a derivative featuring methyl groups at positions 1 and 4, a bromine atom at position 6, and a seven-term chain on the carbazole nitrogen demonstrated significant anti-tumour activity. nih.gov However, the replacement of the bromine at position 6 with a methyl group led to a loss of this activity, underscoring the specific requirement of a halogen at this position for efficacy. nih.gov

Studies on related pyridazine derivatives have also shown that the position of a halogen atom is crucial. A fluorine-containing derivative was found to be highly toxic, while another fluorinated isomer exhibited a mild stimulatory effect, indicating that positional isomerism of halogens can dramatically change the biological outcome. researchgate.net Similarly, the introduction of a methyl group has been shown to significantly impact biological parameters. researchgate.net

Table 1: Effect of Halogen and Alkyl Substitution on Antitumour Activity

CompoundSubstituentsBiological Activity
Derivative 5c1-CH₃, 4-CH₃, 6-Br, N-thioalkyl chainRelevant antitumour activity nih.gov
Derivative 5b1-CH₃, 4-CH₃, 6-CH₃, N-thioalkyl chainLoss of antitumour activity nih.gov

Modification at the nitrogen atom of the carbazole ring (position 6 in the 6H-pyridazino[4,5-b]carbazole system) is a key strategy for modulating biological activity. The presence and nature of the N-substituent are often essential for potency. mdpi.com

A variety of N-substituted carbazoles have been synthesized and evaluated, demonstrating that N-alkylation can significantly influence their therapeutic potential. nih.govresearchgate.net For example, introducing specific heterocyclic moieties to the carbazole nitrogen has been shown to enhance antimicrobial properties. The incorporation of a 1,2,4-triazole (B32235) moiety increased antifungal activity against C. albicans, while an imidazole (B134444) moiety improved antibacterial efficacy against several bacterial strains, including MRSA. nih.govresearchgate.net

The length and character of N-alkyl chains also play a role. In some N-thioalkylcarbazole series, the elongation of the alkyl chain resulted in a loss of antitumour activity. nih.gov Conversely, for certain N-alkylimidazole derivatives, antibacterial effects were observed to increase with the number of carbons in the alkyl chain, up to a certain length (nine carbons). nih.gov This suggests that an optimal chain length exists for specific biological targets.

Table 2: Influence of N-Substitution on Antimicrobial Activity of Carbazole Derivatives

N-Substituent MoietyTarget OrganismObserved EffectReference
1,2,4-TriazoleC. albicansIncreased antifungal activity nih.govresearchgate.net
ImidazoleS. aureus, B. subtilis, E. coli, MRSAFavorable for antibacterial efficacy nih.govresearchgate.net
N-ethyl-[N-methyl-piperazinyl]B. subtilis, S. aureus, E. coliAntibacterial activity nih.govresearchgate.net
N-ethyl-[2-methyl-5-nitro imidazole]B. subtilisSignificant antimicrobial activity nih.govresearchgate.net

Scaffold Modifications and Analog Design Strategies

Beyond simple substitution, altering the core heterocyclic structure of 5-Methyl-6H-pyridazino[4,5-b]carbazole through scaffold modifications is a powerful approach to developing new analogs with improved properties. researchgate.netnih.gov

Bioisosteric replacement, which involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, is a widely used strategy in drug design. In the context of this scaffold, pyridazino[4,5-b]carbazoles are considered aza-analogs of the well-known pyrido[4,3-b]carbazole alkaloids like ellipticine (B1684216) and olivacine. mdpi.comresearchgate.net This replacement of a carbon atom with a nitrogen atom (an aza-substitution) fundamentally alters the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to new or improved biological activities.

A key example is the synthesis of 1,5-dimethyl-6H-pyridazino[4,5-b]carbazole, which has been explicitly designed as a 3-aza bioisoster of the natural antitumour agent olivacine. nih.gov This work demonstrates the successful application of a bioisosteric replacement strategy to generate novel analogs within this chemical class. nih.gov

The dimerization strategy involves chemically linking two monomeric drug molecules to create a single, larger molecule. nih.gov This approach can lead to compounds with enhanced affinity for their biological targets, novel mechanisms of action, or improved pharmacokinetic profiles.

Within the broader class of related compounds, this strategy has been successfully employed. Ditercalinium, a dimeric or "bis-pyridocarbazole" derivative, is a known example that demonstrates the potential of this approach. researchgate.net While specific dimers of this compound are not extensively detailed, the development of dimeric structures from related scaffolds provides a strong rationale for applying this strategy. researchgate.net General synthetic methods, such as the copper-promoted dimerization of aminopyrazoles to form pyrazole-fused pyridazines, showcase relevant chemical transformations that could be adapted for this purpose. mdpi.com

Physicochemical Property Modulation for Bioactivity

The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, such as lipophilicity and solubility. dntb.gov.ua These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter. nih.gov For the pyridazinocarbazole class, the fused heterocyclic system contributes to low aqueous solubility, a property described for related fused pyridazinones. mdpi.com This poor solubility can present challenges for formulation and bioavailability. mdpi.comnih.gov

Modulating lipophilicity is therefore a key aspect of the design process. While a certain degree of lipophilicity is necessary for membrane permeability, excessively high values (e.g., log P > 5) can lead to undesirable traits such as poor water solubility, rapid metabolism, and tissue accumulation, which can limit bioavailability and increase toxicity. mdpi.com The challenge for medicinal chemists is to balance the structural requirements for potent biological activity with the physicochemical properties needed for a favorable pharmacokinetic profile. This involves carefully selecting substituents and modifications that optimize both aspects simultaneously.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of molecules like 5-Methyl-6H-pyridazino[4,5-B]carbazole. Such calculations can determine the molecule's geometry, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MEP) map.

The HOMO and LUMO energies are critical indicators of a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For similar pyridazinone derivatives, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to investigate these parameters. These theoretical calculations are invaluable as they provide crucial information before undertaking extensive experimental studies.

Molecular electrostatic potential maps offer a visual representation of the charge distribution on the molecule's surface. These maps can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other chemical species.

Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Compounds

ParameterDescriptionTypical Application
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to chemical reactivity and stability
Molecular Electrostatic Potential (MEP) 3D map of charge distributionPredicts sites for electrophilic and nucleophilic attack

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its intermolecular interactions with other molecules, such as solvents, receptors, or other molecules of the same compound in a condensed phase.

These simulations can reveal the nature and strength of non-covalent interactions, including hydrogen bonds, van der Waals forces, and pi-stacking interactions, which are crucial for understanding processes like self-assembly, crystal packing, and binding to biological targets. While specific MD studies on this compound are not readily found, the principles are widely applied in materials science and drug discovery to understand how similar molecules behave in different environments.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Carbazole (B46965) derivatives have been the subject of molecular docking studies to explore their potential as anticancer and antimicrobial agents. For instance, carbazole-containing ligands have been investigated for their ability to bind to the minor groove of DNA. The docking process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site, and then using a scoring function to rank the different binding poses. The results of molecular docking can provide valuable information about the key interactions between the ligand and the protein, which can guide the design of more potent and selective inhibitors.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method can be used in conjunction with the this compound scaffold to design a virtual library of related compounds with potentially improved biological activity.

The process involves creating a diverse library of virtual compounds by modifying the core structure of this compound with different functional groups. This library is then screened against a specific biological target using molecular docking or other computational methods. The top-scoring compounds can then be synthesized and tested experimentally, which can significantly accelerate the drug discovery process. Various computational tools are available to aid in the design of these libraries and to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed molecules.

Prediction of Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For a class of compounds like pyridazino[4,5-b]carbazoles, a QSAR model could be developed to predict the biological activity of new derivatives based on their structural features.

The development of a QSAR model involves several steps: selecting a set of compounds with known activities, calculating a series of molecular descriptors for each compound, and then using statistical methods to build a mathematical model that relates the descriptors to the activity. These models can then be used to predict the activity of new, unsynthesized compounds, which can help to prioritize which compounds to synthesize and test.

Analytical Methodologies Employed in Research of 5 Methyl 6h Pyridazino 4,5 B Carbazole

Chromatographic Separation and Purification Techniques (e.g., TLC, Column Chromatography)

The isolation and purification of 5-Methyl-6H-pyridazino[4,5-B]carbazole and its derivatives are critical steps in their synthesis and subsequent biological evaluation. While specific detailed protocols for this exact compound are not extensively published, the methodologies employed for analogous pyridazino[4,5-b]carbazole structures provide a clear indication of the standard procedures. These typically involve a combination of precipitation, filtration, and chromatographic techniques.

Following synthesis, the crude product is often isolated by precipitation from the reaction mixture, followed by filtration and washing with appropriate solvents to remove the bulk of impurities. researchgate.net For further purification, column chromatography is a commonly employed technique. In this method, the crude compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Thin-layer chromatography (TLC) is an essential tool used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material), which is then placed in a sealed container with a solvent. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates, resulting in their separation. The separated spots can be visualized under UV light or by using a staining agent.

For some pyridazino[4,5-b]indole derivatives, purification has been achieved through recrystallization from solvents like ethanol. mdpi.com In cases where enantiomers are present, more advanced techniques such as polar organic solvent chromatography and supercritical fluid chromatography using polysaccharide-based chiral stationary phases have been utilized for their separation. nih.gov

In Vitro Bioassay Methodologies

A variety of in vitro bioassays are employed to investigate the biological activities of this compound and related compounds, particularly their potential as therapeutic agents.

Cell-Based Assays for Proliferation and Cytotoxicity Assessment (e.g., NCI-60 cell line panel)

To evaluate the anticancer potential of novel compounds, researchers often utilize cell-based assays that measure their effects on cell proliferation and viability. A prominent example is the NCI-60 human tumor cell line screen, a service provided by the National Cancer Institute's Developmental Therapeutics Program (DTP). cancer.gov This screen assesses the anti-cancer activity of compounds against a panel of 60 different human cancer cell lines, representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. cancer.govcancer.gov

The standard screening protocol involves seeding the cells in 96-well or 384-well plates and allowing them to attach and grow for 24 hours. cancer.govnih.gov The test compounds are then added at various concentrations, and the cells are incubated for an additional 48 or 72 hours. cancer.gov The assay is terminated by fixing the cells and staining them with a protein stain, such as sulforhodamine B (SRB), or by using a luminescent readout like CellTiter-Glo. cancer.govnih.gov The optical density or luminescence is measured, and the data is used to calculate the concentration at which the compound causes a 50% inhibition of cell growth (GI50).

While numerous carbazole (B46965) derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), specific data for this compound in the NCI-60 screen is not widely available in the public domain. semanticscholar.orgnih.gov

Table 1: Representative Data Format for NCI-60 Screening Results (Hypothetical)

Cell LineCancer TypeGI50 (µM)
MCF7Breast-
NCI-H460Lung-
SF-268CNS-
HCT-116Colon-
UACC-257Melanoma-

Enzyme Inhibition Assays (e.g., Chk1 inhibition)

Enzyme inhibition assays are crucial for identifying the molecular targets of a compound and elucidating its mechanism of action. For many carbazole derivatives, a key target of interest is Checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a vital role in DNA damage response and cell cycle regulation. Inhibition of Chk1 can sensitize cancer cells to the effects of chemotherapy and radiation.

Antimicrobial Susceptibility Testing (e.g., Agar (B569324) Disc Diffusion, Agar Tube Dilution)

The antimicrobial potential of this compound and related compounds is assessed using standard microbiological techniques. The agar disc diffusion method is a widely used qualitative screening assay. In this method, a standardized inoculum of a microorganism is spread evenly over the surface of an agar plate. Paper discs impregnated with the test compound at a known concentration are then placed on the agar surface. The plate is incubated under appropriate conditions, and the compound diffuses into the agar, creating a concentration gradient. If the compound has antimicrobial activity, a clear zone of inhibition will appear around the disc where microbial growth is prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

For a more quantitative assessment, dilution methods such as the agar tube dilution or broth microdilution method are employed to determine the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In the broth microdilution method, serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the plates are examined for visible signs of growth. The lowest concentration of the compound at which no growth is observed is the MIC.

Several studies have reported the antibacterial and antifungal activities of various pyridazino[4,5-b]indole and pyridazino carbazole derivatives against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netresearchgate.netdoaj.org

Table 2: Representative Data for Antimicrobial Activity (MIC in µg/mL) of Related Pyridazino[4,5-b]indole Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Compound A62.5125250
Compound B31.2562.5125
Compound C125250>250

Data is illustrative and based on findings for related compounds.

Spectrophotometric Assays for Antioxidant Activity (e.g., DPPH, CUPRAC)

The antioxidant capacity of this compound can be evaluated using various spectrophotometric assays that measure its ability to scavenge free radicals or reduce oxidizing agents.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for assessing antioxidant activity. nih.gov DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine (B178648), resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (around 517 nm) is measured spectrophotometrically and is proportional to the radical scavenging activity of the compound. The results are often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

The CUPRAC (CUPric Reducing Antioxidant Capacity) assay is another spectrophotometric method used to determine the total antioxidant capacity of a sample. This assay is based on the reduction of the cupric ion (Cu(II))-neocuproine complex to the cuprous ion (Cu(I))-neocuproine complex by the antioxidant. The resulting Cu(I) complex has a characteristic orange-yellow color with a maximum absorption at around 450 nm. The increase in absorbance at this wavelength is directly proportional to the antioxidant capacity of the sample. The results are typically expressed as Trolox equivalents, a common antioxidant standard.

While the antioxidant activity of various pyridazine (B1198779) and carbazole derivatives has been investigated using these methods, specific DPPH and CUPRAC data for this compound are not extensively documented. nih.govresearchgate.netresearchgate.net

Electrochemical Studies for Corrosion Inhibition

Electrochemical techniques are employed to investigate the potential of this compound and its analogs to act as corrosion inhibitors for metals, typically in acidic media. These methods provide valuable information about the kinetics of the corrosion process and the mechanism of inhibition.

Potentiodynamic polarization is a widely used electrochemical technique to study corrosion inhibition. In this method, the potential of a metal electrode immersed in a corrosive solution with and without the inhibitor is varied, and the resulting current is measured. The data is plotted as a Tafel plot (logarithm of current density versus potential). From this plot, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The inhibitor can be classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic branches of the Tafel plot.

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the corrosion inhibition mechanism. In an EIS experiment, a small amplitude AC signal of varying frequency is applied to the electrode, and the impedance of the system is measured. The data is often represented as a Nyquist plot. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor suggests the formation of a protective film on the metal surface, which hinders the corrosion process.

Studies on various carbazole derivatives have shown that they can act as effective mixed-type corrosion inhibitors for mild steel in acidic environments, with their adsorption on the metal surface following the Langmuir adsorption isotherm. researchgate.netresearchgate.net

Table 3: Electrochemical Parameters for a Carbazole Derivative as a Corrosion Inhibitor (Illustrative Data)

Inhibitor Concentration (M)icorr (µA/cm²)Inhibition Efficiency (%)Rct (Ω·cm²)
0550-50
1x10⁻⁵22060150
1x10⁻⁴8884450
1x10⁻³33941200

Data is illustrative and based on findings for related carbazole compounds.

Current and Emerging Applications in Chemical Biology

Development as Chemical Probes for Biological Systems

While direct studies developing 5-Methyl-6H-pyridazino[4,5-b]carbazole as a chemical probe are not yet extensively reported in the literature, the photophysical characteristics inherent to the carbazole (B46965) core suggest a significant potential in this area. Carbazole derivatives are well-known for their fluorescent properties and have been successfully utilized in the development of fluorescent probes for biological imaging. For instance, carbazole-based BODIPY derivatives have been engineered as effective probes for lysosomal imaging, demonstrating the utility of the carbazole scaffold in creating tools to study cellular dynamics and dysfunction in diseases. nih.gov

Furthermore, fused heterocyclic systems containing a pyridazine (B1198779) ring, such as pyridazino-1,3a,6a-triazapentalenes, have been shown to exhibit promising fluorescent properties and have been successfully applied as fluorescent probes for cellular imaging. mdpi.com These precedents indicate that the pyridazino[4,5-b]carbazole framework could be a viable candidate for the design of novel chemical probes. The potential for functionalization of this tetracyclic system could allow for the tuning of its photophysical properties, such as absorption and emission wavelengths, as well as the introduction of specific binding moieties to target particular biomolecules or cellular compartments. Future research in this direction could lead to the development of novel tools for studying complex biological processes.

Contributions to Medicinal Chemistry Lead Optimization (excluding clinical development)

The pyridazino[4,5-b]carbazole scaffold is of significant interest in medicinal chemistry, particularly in the context of lead optimization for developing new therapeutic agents. This interest stems from its structural analogy to the pyrido[4,3-b]carbazole alkaloids, ellipticine (B1684216) and olivacine, which are known for their antitumor properties. mdpi.comresearchgate.net Consequently, the synthesis and biological evaluation of various pyridazino[4,5-b]carbazole derivatives have been a subject of research aimed at discovering compounds with potent and selective anticancer activity. nih.govcrossref.org

The process of lead optimization involves the systematic modification of a lead compound's structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net In the case of pyridazino[4,5-b]carbazoles, research has focused on synthesizing a library of derivatives by introducing different functional groups at various positions of the tetracyclic ring system. doaj.orgresearchgate.net These synthetic efforts allow for the exploration of structure-activity relationships (SAR), which are crucial for identifying the structural features responsible for the desired biological activity. nih.gov

For example, studies have been conducted on the cytotoxic activity of various pyridazino[4,5-b]carbazoles against cancer cell lines like L1210 leukemia in mice. nih.gov The synthesis of derivatives with different substituents on the pyridazine and carbazole rings allows for a systematic investigation of how these changes affect the compound's biological activity. While specific data on the this compound is limited in this context, the broader class of compounds serves as a platform for medicinal chemistry research. The table below summarizes the reported biological activities of some pyridazino[4,5-b]carbazole derivatives.

Compound DerivativeBiological ActivityCell Line/OrganismReference
1,4-dialkoxy pyridazino[4,5-b]carbazolesCytotoxic activityL1210 leukemia nih.gov
2,3-dihydro-2-phenyl-6H-pyridazino[4,5-b]carbazole-1,4-dione derivativesAntibacterial and antifungal activitiesMRSA, S. typhi, Candida albicans doaj.orgresearchgate.net
1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochlorideInhibitor of PDE-IV and selective inhibitor of TXA2 synthetaseNot specified nih.gov

Potential in Materials Science Research

The carbazole moiety is a well-established building block in materials science due to its excellent thermal stability, electron-donating nature, and efficient hole-transporting capabilities. nih.govmdpi.com These properties have led to the extensive use of carbazole-based materials in various organic electronic applications. While the materials science applications of this compound have not been specifically reported, the presence of the carbazole unit suggests a strong potential for its use in this field.

Carbazole derivatives are widely recognized as excellent hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.netrsc.org The electron-rich nature of the carbazole nitrogen atom facilitates the movement of positive charge carriers (holes). The performance of these devices is highly dependent on the efficiency of the HTM. The molecular structure of this compound, with its extended π-conjugated system, could potentially offer favorable orbital energy levels for efficient hole injection and transport. The ability to functionalize the carbazole and pyridazine rings could also allow for the fine-tuning of its electronic properties to better match the energy levels of other components in an electronic device, a key strategy in the molecular design of effective HTMs.

The strong fluorescence often observed in carbazole-containing compounds makes them attractive candidates for use as emitters or hosts in OLEDs. oldcitypublishing.commagtech.com.cnmdpi.com The rigid and planar structure of the pyridazino[4,5-b]carbazole core could lead to high photoluminescence quantum yields. By modifying the substituents on the aromatic rings, it may be possible to tune the emission color, making these compounds potentially useful for creating blue, green, or red light-emitting materials. The thermal stability of the carbazole unit is also a significant advantage for the longevity and performance of optoelectronic devices. mdpi.com

The carbazole framework has been explored as a functional scaffold for the design of synthetic receptors in supramolecular chemistry. carloneresearch.eu The ability of the carbazole nitrogen to participate in hydrogen bonding and the extended aromatic surface available for π-π stacking interactions make it a versatile component for constructing complex, self-assembling architectures. The pyridazino[4,5-b]carbazole system, with its additional nitrogen atoms in the pyridazine ring, offers further opportunities for directional, non-covalent interactions. This could enable the formation of well-defined supramolecular structures such as gels, liquid crystals, or porous materials with potential applications in sensing, catalysis, or molecular recognition.

Future Research Directions and Perspectives for 5 Methyl 6h Pyridazino 4,5 B Carbazole

Exploration of Novel and More Efficient Synthetic Pathways

The advancement of research into 5-Methyl-6H-pyridazino[4,5-b]carbazole and its derivatives is contingent upon the development of robust and efficient synthetic methodologies. Current synthetic routes can be hampered by challenges such as the very low solubility of fused pyridazinone intermediates in common organic solvents, which complicates handling, work-up, and purification. mdpi.comresearchgate.net

Future efforts should focus on modern synthetic strategies that offer improved yields, scalability, and access to a wider range of functionalized derivatives. Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: The application of modern catalytic systems, such as Palladium-catalyzed C-H activation, could provide more direct and atom-economical routes to the carbazole (B46965) core. nih.gov

Annulation and Cyclization Strategies: Investigating novel annulation and cycloaddition reactions could offer alternative and more efficient methods for constructing the tetracyclic pyridazino[4,5-b]carbazole framework. nih.gov

Flow Chemistry: The use of continuous flow reactors could help manage solubility issues and improve reaction efficiency and safety, particularly for reactions requiring precise temperature control or handling of hazardous reagents.

Functional Group Interconversion: Research into more versatile functionalization of the core structure is needed. For instance, transforming an aldehyde group into a nitrile creates a stable carboxylic acid derivative, offering high flexibility for further derivatization. mdpi.comresearchgate.net

A comparative table of traditional versus potential modern synthetic approaches is outlined below.

FeatureTraditional Methods (e.g., Grabe–Ullman)Modern Methods (e.g., C-H Activation)
Catalyst Often requires stoichiometric reagentsCatalytic amounts of transition metals (e.g., Pd, Rh) nih.gov
Atom Economy Can be low, with significant wasteGenerally higher, more atom-economical nih.gov
Reaction Conditions May require harsh conditions (high temperatures)Often milder and more efficient nih.gov
Substrate Scope Can be limitedBroader substrate scope and functional group tolerance nih.gov

Deeper Elucidation of Mechanism of Action at the Molecular and Cellular Level

While the cytotoxic potential of various pyridazino[4,5-b]carbazole derivatives has been demonstrated against cancer cell lines like L1210 leukemia, a detailed understanding of their mechanism of action remains a critical research gap. nih.gov Future investigations must move beyond preliminary cytotoxicity screenings to pinpoint the specific molecular targets and cellular pathways modulated by this compound.

Potential avenues of research include:

Target Identification: Given that related carbazole derivatives act as DNA methyltransferase (DNMT1) inhibitors or telomerase inhibitors, these enzymes represent logical primary targets for investigation. nih.govmostwiedzy.pl

DNA Interaction Studies: As analogues of ellipticine (B1684216), a known DNA intercalator, studies should be conducted to determine if these compounds bind to DNA and how they affect its structure and function. mdpi.comresearchgate.net

Cell Cycle and Apoptosis Analysis: Detailed cellular studies are needed to determine if the compound induces cell cycle arrest or triggers programmed cell death (apoptosis). The development of derivatives that can selectively induce apoptosis in cancer cells is a significant goal. researchgate.net

Kinase Profiling: Many anticancer agents target protein kinases. A broad screening of the effects of this compound against a panel of human kinases could reveal novel mechanisms of action.

Development of Advanced Analogues with Tuned Biological Profiles

Systematic structural modification of the this compound scaffold is essential for developing advanced analogues with improved potency, selectivity, and pharmacokinetic properties. The synthesis and anticancer activity of polycyclic nitrogen heterocycles is a subject of major research interest. mdpi.comresearchgate.net

Key strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives with modifications at various positions of the tetracyclic ring system is necessary to build a comprehensive SAR profile. This includes altering substituents on both the carbazole and pyridazine (B1198779) rings. nih.gov

Introduction of Diverse Functional Groups: The introduction of groups like methyl, carboxylic, nitro, and piperazine (B1678402) has been shown to modulate the biological activity of related pyridazino carbazoles. researchgate.netdoaj.org

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can help to fine-tune the compound's electronic and steric properties to enhance target binding and improve drug-like characteristics.

Prodrug Strategies: To overcome issues like poor solubility, prodrug approaches could be explored where a labile group is attached to the parent compound to improve its bioavailability, which is then cleaved in vivo to release the active drug.

The following table summarizes known derivatives and their reported biological activities, highlighting the potential for tuning the compound's profile.

Base ScaffoldDerivative/AnalogueReported Biological Activity
Pyridazino[4,5-b]carbazole1,4-Dioxo-1,2,3,4-tetrahydropyridazino[4,5-b]carbazolesCytotoxic activity against L1210 leukemia nih.gov
Pyridazino[4,5-b]carbazole1,4-Dichloropyridazino[4,5-b]carbazolesCytotoxic activity against L1210 leukemia nih.gov
Pyridazino[4,5-b]carbazole2,3-dihydro-2-phenyl-6H-pyridazino[4, 5-b]carbazole-1,4-dione derivativesAntibacterial and antifungal activities researchgate.netdoaj.org
Pyrido[4,3-b]carbazole9-hydroxy-2-methylelliptinium acetateAntineoplastic, used in clinics researchgate.net

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery and development process, modern large-scale analytical techniques must be integrated into the research workflow for this compound.

High-Throughput Screening (HTS): HTS allows for the rapid assessment of large libraries of chemical compounds against specific biological targets or cellular models. j-morphology.com By creating a diverse library of this compound analogues, HTS can be employed to quickly identify potent "hit" compounds for various therapeutic targets (e.g., specific kinases, cancer cell lines) and to perform preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening. j-morphology.com

Omics Technologies: These technologies provide a global, unbiased view of cellular processes at different levels. nih.gov

Transcriptomics: Can reveal how the compound alters gene expression patterns in cells, providing clues about its mechanism of action.

Proteomics: Identifies changes in protein levels and post-translational modifications, helping to pinpoint the specific proteins and pathways affected by the compound. nih.gov

Metabolomics: Analyzes changes in small-molecule metabolites, offering insights into the compound's impact on cellular metabolism. nih.gov

The integration of these technologies can provide a comprehensive understanding of the biological effects of novel analogues, facilitating a more rational approach to drug design and development. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique structural and electronic properties of the this compound core open up research opportunities beyond traditional medicinal chemistry.

Chemical Biology: Advanced analogues could be developed as chemical probes to study fundamental biological processes. For example, a highly selective derivative could be used to investigate the specific cellular roles of an enzyme like DNMT1. nih.gov Furthermore, exploring the scaffold's potential in other therapeutic areas where carbazoles have shown activity, such as in diabetes or as modulators of serotonin (B10506) receptors for neurological disorders, represents a significant opportunity. mostwiedzy.plmdpi.com

Materials Science: Carbazoles are well-known for their desirable electronic and charge-transport properties due to their large π-conjugated system. ijrpc.com This has led to their use in photoelectrical materials and dyes. ijrpc.com Future research could explore whether derivatives of this compound possess interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes for bio-imaging.

Q & A

Q. What are the established synthetic strategies for 5-Methyl-6H-pyridazino[4,5-B]carbazole, and how are key intermediates optimized?

The synthesis of this compound involves two primary approaches:

Ring Transformation : Starting from 5-acyl-11H-pyrido[4,3-a]carbazoles, this method uses selective methyllithium addition to 1-methylcarbazole-2,3-dicarboxylic acid derivatives. A protected N-phenylimide ensures regioselectivity during electrophilic substitution .

[3 + 3] Cyclocondensation : Adapted from thiazolo[4,5-b]pyridine synthesis, this method employs sodium methylate in methanol to facilitate cyclization. For example, β-phenylazoacetylacetone reacts with 4-iminothiazolidone-2 to yield substituted derivatives .

Q. Optimization Parameters :

  • Temperature: 60–80°C for cyclocondensation.
  • Stoichiometry: 1:1.2 molar ratio of nucleophile to electrophile.
  • Purification: Column chromatography using silica gel (ethyl acetate/hexane gradient) .

Q. What structural features of this compound contribute to its antitumor activity?

The compound’s bioisosteric relationship with olivacine (a natural antitumor alkaloid) underpins its activity. Key features include:

  • Planar tetracyclic framework : Enables DNA intercalation and stabilization of topoisomerase II-DNA complexes .
  • N3 and C6 positions : Sites for functionalization (e.g., phenylazo groups at C6 enhance DNA-binding affinity) .
  • Methyl substitution : Improves metabolic stability compared to ellipticine analogues .

Q. Validation Methods :

  • UV-Vis spectroscopy for DNA-binding constants.
  • Topoisomerase II relaxation assays to confirm enzyme inhibition .

Advanced Questions

Q. How do structural modifications at the C6 position influence anticancer efficacy, and what methodologies validate these effects?

Substituent Effects :

  • Phenylazo groups : Increase cytotoxicity 3-fold in MCF-7 cells by enhancing DNA intercalation and redox cycling .
  • Cyanoethylation : Improves solubility without compromising activity (e.g., derivative 3 in ) .

Q. Methodological Validation :

Molecular Docking : Predict binding modes with DNA/topoisomerase II (AutoDock Vina).

Comparative Cytotoxicity : NCI-60 panel screening to identify cell line-specific responses.

Metabolic Stability Assays : Liver microsome incubation with LC-MS quantification .

Q. How can researchers resolve contradictions in cytotoxicity data across cancer models?

Key Factors Causing Discrepancies :

  • P-glycoprotein (P-gp) overexpression in resistant cell lines (e.g., KB-V1 vs. KB-3-1).
  • Assay variability (e.g., serum concentration, exposure time).

Q. Resolution Strategies :

Resistance Panel Screening : Include P-gp inhibitors (verapamil) in cytotoxicity assays .

Intracellular Drug Quantification : LC-MS/MS to measure actual drug accumulation .

Standardized Protocols : 72-hour MTT assays with 10% FBS and synchronized cell cycles.

Q. What mechanisms underlie the compound’s antitumor activity beyond topoisomerase II inhibition?

Emerging evidence suggests:

  • p53 Reactivation : Restores transcriptional activity in p53-mutant cells .
  • Reactive Oxygen Species (ROS) Generation : Phenylazo derivatives induce oxidative stress, validated via DCFH-DA fluorescence assays .
  • Multidrug Resistance (MDR) Circumvention : Analogues like S16020 show reduced efflux via P-gp inhibition .

Q. Experimental Design :

  • siRNA knockdown of p53 to isolate its role in apoptosis.
  • ROS scavengers (e.g., NAC) to confirm oxidative stress contributions .

Q. What spectroscopic techniques are critical for characterizing synthetic derivatives?

Key Techniques :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at N1/C5).
  • 2D COSY/HSQC : Resolves complex coupling in the pyridazine-carbazole core .

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., C₁₆H₁₂N₄ for the parent compound) .

HPLC-PDA : Assesses purity (>95% for biological testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.